molecular formula C13H13BrF3NO2 B8213310 Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate

Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate

Cat. No.: B8213310
M. Wt: 352.15 g/mol
InChI Key: JPCYWVAJCPTMFU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate is a complex organic compound that features a benzoate ester functional group This compound is notable for its unique structure, which includes bromine, fluorine, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a fluorobenzoate derivative, followed by the introduction of the difluoropiperidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study the effects of fluorinated piperidine derivatives on biological systems, including their potential as enzyme inhibitors.

    Industrial Applications: It is employed in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate exerts its effects is primarily through its interaction with specific molecular targets. The difluoropiperidine moiety is known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. The bromine and fluorine atoms contribute to the compound’s lipophilicity and ability to cross biological membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)pyrimidine
  • 2-Bromo-4-(4,4-difluoropiperidin-1-yl)benzonitrile
  • 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

Uniqueness

Methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of compounds with specific biological activities. Additionally, the ester functional group allows for further chemical modifications, enhancing its versatility in organic synthesis.

Properties

IUPAC Name

methyl 2-bromo-4-(4,4-difluoropiperidin-1-yl)-5-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO2/c1-20-12(19)8-6-10(15)11(7-9(8)14)18-4-2-13(16,17)3-5-18/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCYWVAJCPTMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)N2CCC(CC2)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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